molecular formula C15H26N2O4 B2375790 tert-butyl 1-amino-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate CAS No. 2253639-00-6

tert-butyl 1-amino-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2375790
CAS No.: 2253639-00-6
M. Wt: 298.383
InChI Key: SCZVRYXBVZAIFO-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate is a sophisticated spiro-bicyclic piperidine derivative designed for advanced pharmaceutical research and development. This compound features a unique 3-oxaspiro[bicyclo[2.1.1]hexane] scaffold, which serves as a conformationally restricted bioisostere, potentially replacing traditional benzene rings or saturated carbon chains to improve metabolic stability, enhance potency, and fine-tune physicochemical properties of drug candidates. The presence of both a primary amino group and a hydroxymethyl group on the piperidine ring provides versatile handles for synthetic elaboration, making this building block invaluable for constructing complex molecular architectures through amide bond formation, reductive amination, or ether/ester synthesis. Its tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers stability during synthetic transformations while being readily removable under mild acidic conditions to generate a secondary amine for further functionalization. Researchers utilize this compound in the synthesis of potential therapeutics targeting a range of diseases, leveraging its rigid, three-dimensional structure to explore novel chemical space in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-12(2,3)20-11(19)17-6-4-15(5-7-17)14(16)8-13(9-14,10-18)21-15/h18H,4-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVRYXBVZAIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3(CC(C3)(O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is to construct the spirocyclic core through a [2+2] cycloaddition reaction, followed by functional group transformations to introduce the amino and hydroxymethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and protecting groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce waste. Additionally, the development of greener chemistry approaches, such as the use of less hazardous solvents and reagents, can be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Primary amine derivative.

    Substitution: Carboxylic acid derivative.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a bicyclic framework combined with a piperidine moiety, which contributes to its rigidity and three-dimensionality. The synthesis of tert-butyl 1-amino-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate typically involves several synthetic steps that can be adapted for industrial production using continuous flow reactors or automated synthesis techniques to enhance efficiency and reduce costs .

Drug Design and Development

The compound's structural characteristics make it a valuable scaffold in drug design. Its multiple functional groups allow for diverse chemical modifications, which can enhance its binding affinity towards various biological targets. Interaction studies often employ techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify these binding interactions .

Potential Therapeutic Uses:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: The unique structure may allow for interactions with cancer cell receptors, potentially leading to the development of anticancer agents.

Materials Science Applications

The compound's rigidity and functional diversity also make it suitable for applications in materials science. It can be utilized in the development of polymeric materials with enhanced mechanical properties or as a building block for creating complex molecular architectures.

Case Studies and Research Findings

Several research studies have documented the applications of similar compounds, showcasing their versatility:

Compound Name Structural Features Unique Characteristics Potential Applications
Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylateHydroxymethyl group instead of methylPotentially enhanced solubilityDrug formulation
Tert-butyl 4-(azidomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylateAzido group providing click chemistry capabilitiesVersatile for bioconjugationBioconjugation in drug delivery systems
Tert-butyl 4-(aminomethyl)-1-carbamoyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylateCarbamoyl group enhancing reactivityUseful in medicinal chemistry applicationsTargeted drug design

These case studies illustrate how variations in functional groups influence the compound's reactivity and application potential while maintaining a similar core structure .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors with high specificity. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with the target, stabilizing the binding and modulating the target’s activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparisons

Compound Name Substituent at Position 4 Molecular Weight Key Properties/Applications CAS Number Reference ID
tert-Butyl 1-amino-4-(hydroxymethyl)-3-oxaspiro[...]-1'-carboxylate (Target) Hydroxymethyl Not explicitly provided High polarity, potential for H-bonding Not explicitly provided
tert-Butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate Methyl Not explicitly provided Lower polarity, enhanced lipophilicity Not explicitly provided
tert-Butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[...]-1'-carboxylate Aminomethyl 353.4564 Enhanced reactivity for conjugation 2309465-46-9

Analysis:

  • Hydroxymethyl vs. Methyl (Target vs. This difference is critical in pharmacokinetic optimization .
  • Aminomethyl (): The aminomethyl substituent enables covalent modifications (e.g., amide coupling), making it versatile for derivatization in drug discovery .

Core Structural Variants

Table 2: Core Structure Comparisons

Compound Name Core Structure Key Features Applications CAS Number Reference ID
Target Compound Bicyclo[2.1.1]hexane + Piperidine Rigid spirocyclic framework Conformational restriction in drug design Not provided
tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate () Chroman + Piperidine Aromatic chroman ring Enhanced π-π interactions 849928-22-9
tert-Butyl 6-bromo-4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate () Benzoxazine + Piperidine Electron-deficient benzoxazine core Halogenated intermediates for cross-coupling 690632-05-4

Analysis:

  • Bicyclo[2.1.1]hexane (Target): The bicyclic system imposes steric constraints, favoring selective binding to target proteins .
  • Chroman (): The aromatic chroman core may enhance metabolic stability compared to non-aromatic spiro systems .
  • Benzoxazine (): The bromine atom in facilitates further functionalization via Suzuki coupling, a common strategy in medicinal chemistry .

Implications in Drug Discovery

The structural diversity of spirocyclic tert-butyl piperidine carboxylates positions them as valuable candidates in virtual screening (). Databases like PubChem and ChEMBL catalog such compounds, enabling similarity-based target inference . The hydroxymethyl variant’s polarity may improve solubility in high-throughput assays, while methyl or brominated analogs () offer routes for further optimization .

Biological Activity

Overview

Tert-butyl 1-amino-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which combines a bicyclic framework with a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H25N2O4\text{C}_{15}\text{H}_{25}\text{N}_{2}\text{O}_{4}

This structure includes functional groups such as an amino group and a hydroxymethyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The spirocyclic framework allows the compound to fit into binding pockets of enzymes or receptors, facilitating high-affinity interactions. The amino and hydroxymethyl groups can form hydrogen bonds and other non-covalent interactions, stabilizing the binding and modulating the activity of the target proteins.

Binding Affinity

Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have demonstrated that this compound exhibits significant binding affinity towards various biological targets. These interactions are essential for understanding its potential therapeutic applications.

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
  • Antimicrobial Properties : Preliminary research indicates that the compound exhibits antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Animal models have demonstrated that this compound may provide neuroprotective effects, potentially through the inhibition of oxidative stress pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Name Structural Features Unique Characteristics
Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylateHydroxymethyl group instead of methylPotentially enhanced solubility
Tert-butyl 4-(azidomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylateAzido group providing click chemistry capabilitiesVersatile for bioconjugation
Tert-butyl 4-(aminomethyl)-1-carbamoyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylateCarbamoyl group enhancing reactivityUseful in medicinal chemistry applications

This table illustrates how variations in functional groups influence the compound's reactivity and application potential while maintaining a similar core structure.

Q & A

Q. Example Synthetic Workflow :

StepReagents/ConditionsPurpose
1Boc-anhydride, DCM, RTAmine protection
2KMnO₄, H₂O/THF, 50°COxidation of hydroxymethyl to carboxylate
3Pd(PPh₃)₄, Na₂CO₃, DMESuzuki coupling for ring functionalization

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require rigorous drying to avoid side reactions .
  • Catalyst tuning : Use of Buchwald-Hartwig ligands (e.g., XPhos) with palladium catalysts enhances coupling efficiency in spirocyclic systems .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates during cyclization .
  • In-line analytics : Employ HPLC-MS to monitor reaction progress and identify byproducts early .

Basic: What analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify spirocyclic connectivity and stereochemistry. NOESY experiments resolve spatial arrangements of bicyclohexane and piperidine rings .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, especially for intermediates with labile Boc groups .
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch of Boc at ~1680 cm⁻¹) .

Advanced: How does the compound’s spirocyclic architecture influence its biological target interactions?

The rigid spiro framework imposes conformational constraints, enhancing selectivity for enzymes/receptors with deep binding pockets. For example:

  • Kinase inhibition : The bicyclohexane moiety mimics ATP’s adenine ring, enabling competitive binding to kinase active sites. Assays measuring IC₅₀ values (e.g., fluorescence polarization) quantify inhibition .
  • Receptor modulation : Hydroxymethyl and amino groups form hydrogen bonds with residues in G-protein-coupled receptors (GPCRs), as shown via molecular docking and mutagenesis studies .

Basic: What preliminary biological screening approaches are recommended?

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo®) to screen for activity against kinases, proteases, or phosphatases .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Solubility assessment : Measure partition coefficients (logP) via shake-flask methods to guide formulation strategies .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Orthogonal assays : Validate primary findings using complementary techniques (e.g., SPR for binding affinity vs. cellular luciferase reporter assays) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing hydroxymethyl with fluoromethyl) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Cross-reference data from similar spirocyclic compounds (e.g., tert-butyl 6'-chloro-spiro derivatives) to identify trends in bioactivity .

Basic: What safety precautions are essential during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when working with volatile reagents (e.g., TFA during Boc deprotection) .
  • Waste disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced: What computational methods aid in mechanistic studies?

  • Molecular Dynamics (MD) simulations : Model binding stability of the compound with targets like kinases over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in synthetic steps .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors) for rational drug design .

Basic: How is stereochemical purity assessed in the final product?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Optical rotation : Compare experimental [α]D values with literature data for known stereoisomers .

Advanced: What strategies mitigate low yields in large-scale synthesis?

  • Flow chemistry : Continuous processing reduces side reactions during cyclization steps .
  • Design of Experiments (DoE) : Statistical optimization of parameters (e.g., temperature, catalyst loading) via software like JMP® .
  • Alternative protecting groups : Replace Boc with more stable groups (e.g., Fmoc) for sensitive intermediates .

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